5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole
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Overview
Description
5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring substituted with a 4-chlorophenoxy group and a 4-nitrophenyl group, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorophenoxy and 4-nitrophenyl intermediates. These intermediates are then subjected to cyclization reactions to form the tetraazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of phenolic or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The nitrophenyl group, in particular, is known for its bioactivity, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative states. The chlorophenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenoxy)-1,3,4-oxadiazole-2-thiol: This compound shares the chlorophenoxy group but has an oxadiazole ring instead of a tetraazole ring.
4-chlorophenoxyacetic acid: This compound has a similar chlorophenoxy group but differs in its acetic acid moiety.
Uniqueness
5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is unique due to its combination of a tetraazole ring with both chlorophenoxy and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H8ClN5O3 |
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Molecular Weight |
317.69g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C13H8ClN5O3/c14-9-1-7-12(8-2-9)22-13-15-16-17-18(13)10-3-5-11(6-4-10)19(20)21/h1-8H |
InChI Key |
LSTGPIYGUYQVHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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